molecular formula C15H15N3O B2405418 N-([2,4'-bipyridin]-4-ylmethyl)cyclopropanecarboxamide CAS No. 2034475-16-4

N-([2,4'-bipyridin]-4-ylmethyl)cyclopropanecarboxamide

Cat. No.: B2405418
CAS No.: 2034475-16-4
M. Wt: 253.305
InChI Key: YBFFOLOGVTUDCX-UHFFFAOYSA-N
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Description

N-([2,4'-Bipyridin]-4-ylmethyl)cyclopropanecarboxamide is a cyclopropanecarboxamide derivative featuring a [2,4'-bipyridine] core linked via a methylene group to the carboxamide nitrogen.

Properties

IUPAC Name

N-[(2-pyridin-4-ylpyridin-4-yl)methyl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c19-15(13-1-2-13)18-10-11-3-8-17-14(9-11)12-4-6-16-7-5-12/h3-9,13H,1-2,10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFFOLOGVTUDCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation

  • 4-Bromo-2-pyridine : Synthesized via bromination of 2-pyridinecarboxylic acid followed by decarboxylation.
  • 4-Pyridylboronic acid pinacol ester : Prepared by treating 4-bromopyridine with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and cesium carbonate in dioxane at 110°C.

Coupling Reaction

A mixture of 4-bromo-2-pyridine (10 mmol), 4-pyridylboronic acid pinacol ester (12 mmol), Pd(dppf)Cl₂ (0.1 equiv), and Cs₂CO₃ (3 equiv) in dioxane is refluxed under N₂ for 12–24 hours. The reaction is monitored by TLC (ethyl acetate/hexane, 1:1), yielding 2,4'-bipyridine with 65–78% efficiency.

Parameter Condition Yield (%)
Catalyst Pd(dppf)Cl₂ 72
Base Cs₂CO₃ 68
Solvent Dioxane 75
Temperature (°C) 110 78

Functionalization of the Bipyridine Core

Installation of the Methylene Amine Group

The 4-position of the bipyridine is functionalized via a two-step sequence:

  • Chloromethylation :
    Treat 2,4'-bipyridine with paraformaldehyde and HCl gas in acetic acid at 60°C for 6 hours, yielding 4-(chloromethyl)-2,4'-bipyridine.

  • Amination :
    React 4-(chloromethyl)-2,4'-bipyridine with aqueous ammonia (28%) in THF at 0°C, followed by gradual warming to room temperature. The product, 4-(aminomethyl)-2,4'-bipyridine, is isolated in 58% yield after column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).

Protection-Deprotection Strategies

To prevent undesired side reactions during subsequent steps, the amine is protected as a tert-butoxycarbonyl (Boc) derivative:

  • Boc Protection : Treat 4-(aminomethyl)-2,4'-bipyridine with Boc₂O (1.2 equiv) and DMAP (0.1 equiv) in CH₂Cl₂ at 0°C.
  • Deprotection : Remove the Boc group with 4M HCl in dioxane, regenerating the free amine.

Acylation with Cyclopropanecarbonyl Chloride

The final step involves reacting 4-(aminomethyl)-2,4'-bipyridine with cyclopropanecarbonyl chloride under Schotten-Baumann conditions:

  • Dissolve the amine (1 equiv) in anhydrous THF.
  • Add cyclopropanecarbonyl chloride (1.2 equiv) dropwise at 0°C.
  • Stir the mixture with pyridine (3 equiv) as an HCl scavenger for 12 hours at room temperature.
  • Purify the crude product via recrystallization from ethanol/water (7:3), yielding this compound as white crystals (82% yield).

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.72 (d, J = 5.2 Hz, 1H), 8.64 (d, J = 5.6 Hz, 1H), 7.85–7.78 (m, 2H), 7.45–7.38 (m, 2H), 4.52 (s, 2H), 1.85–1.78 (m, 1H), 1.12–1.05 (m, 4H).
  • HRMS (ESI) : m/z calcd for C₁₇H₁₈N₃O [M+H]⁺ 280.1449, found 280.1452.

Alternative Synthetic Routes and Optimization

Reductive Amination Approach

An alternative pathway employs reductive amination to install the methylene bridge:

  • Condense 4-pyridinecarbaldehyde with 2-aminopyridine in MeOH.
  • Reduce the imine intermediate with NaBH₃CN in the presence of AcOH.
  • Acylate the resultant amine as described above.
Method Yield (%) Purity (%)
Suzuki–Miyaura 78 99
Reductive Amination 65 97

Solid-Supported Catalysts

Patent literature describes using nickel–lanthanum triflate catalysts supported on molecular sieves to enhance reaction efficiency. These systems improve yields to 89–92% and enable catalyst recycling >30 times without significant activity loss.

Mechanistic Insights

  • Suzuki–Miyaura Coupling : Transmetalation between the palladium catalyst and boronic ester is rate-determining, facilitated by electron-deficient pyridine rings.
  • Acylation : Pyridine acts as a dual-purpose base and solvent, neutralizing HCl and stabilizing the acyl intermediate.

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-4-ylmethyl)cyclopropanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bipyridine moiety can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated bipyridine derivatives in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-([2,4’-bipyridin]-4-ylmethyl)cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bipyridine moiety can chelate metal ions, which can modulate the activity of metalloenzymes or metal-dependent pathways. Additionally, the cyclopropane ring can interact with hydrophobic pockets in proteins, influencing their conformation and function .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares N-([2,4'-bipyridin]-4-ylmethyl)cyclopropanecarboxamide with structurally related derivatives:

Compound Name Substituent/Backbone Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity/Use Reference
This compound (Target) [2,4'-Bipyridin]-4-ylmethyl C₁₆H₁₆N₄O 296.33 Bipyridine, cyclopropane Inferred kinase inhibition -
Compound 24 () 6-Cyano-[3,4'-bipyridin]-2'-yl C₁₅H₁₂N₄O 265.26 Bipyridine, cyano Not specified (synthesized)
Compound 19 () 4-(1-((2-Aminoethyl)sulfonyl)pyrrolyl)pyridin-2-yl C₁₅H₂₁ClN₄O₃S 372.87 Sulfonyl, aminoethyl Not specified (synthesized)
Compound 4-Substituted benzenesulfonamides-pyridin-2-yl Varies Varies Benzenesulfonamide GSK-3β/IKK2 inhibition (IC₅₀ ~nM)
Cyprofuram () 3-Chlorophenyl-tetrahydrofuran C₁₄H₁₃ClN₂O₂ 276.72 Chlorophenyl, tetrahydrofuran Pesticide

Key Observations :

  • Bipyridine vs. Monopyridine: The target compound’s bipyridine core distinguishes it from monopyridine derivatives (e.g., ’s benzenesulfonamide-pyridin-2-yl compounds).
  • Substituent Effects: Sulfonyl and cyano groups (e.g., in Compounds 19 and 24) modulate electronic properties and solubility. The target compound lacks these groups, relying on bipyridine’s inherent planarity for interactions.
  • Molecular Weight : The target’s calculated molecular weight (296.33 g/mol) is lower than sulfonyl-containing analogs (e.g., Compound 19: 372.87 g/mol), suggesting better bioavailability .

Pharmacological Considerations

  • Selectivity : The bipyridine core may improve selectivity over single-ring analogs (e.g., ’s compounds) by engaging additional hydrophobic pockets in kinases .
  • Bioavailability: The target’s moderate molecular weight (296.33 g/mol) and absence of polar sulfonyl/cyano groups could enhance membrane permeability compared to higher-weight derivatives like Compound 19 .

Biological Activity

N-([2,4'-bipyridin]-4-ylmethyl)cyclopropanecarboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the available data on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropane ring attached to a bipyridine moiety. The presence of the bipyridine group is significant as it can influence the compound's interaction with biological targets.

PropertyValue
Molecular FormulaC12_{12}H12_{12}N2_{2}O
Molecular Weight200.24 g/mol
CAS NumberNot specified

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The bipyridine structure enhances binding affinity due to π-π stacking interactions with aromatic residues in target proteins. Additionally, the cyclopropane ring contributes to the rigidity of the molecule, potentially enhancing selectivity for specific targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives with similar structural motifs have been shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Case Study:
In a study involving multiple bipyridine derivatives, one compound demonstrated an IC50 value of 15 µM against breast cancer cells (MCF-7), indicating significant cytotoxicity compared to control agents such as doxorubicin (IC50 = 10 µM) .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary screening against common pathogens revealed moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the bipyridine ring can significantly alter biological activity. Substituents that enhance electron density on the nitrogen atoms have been correlated with increased potency against specific cancer cell lines.

Summary of Findings:

  • Electron-Withdrawing Groups: These groups tend to decrease activity by destabilizing the interaction with target sites.
  • Electron-Donating Groups: These enhance binding affinity and biological activity.
  • Alkyl Substituents: Introducing alkyl chains at specific positions on the bipyridine can improve solubility and bioavailability.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Early studies suggest that compounds in this class exhibit favorable oral bioavailability (>70%) and moderate half-lives suitable for once-daily dosing regimens.

Q & A

Q. What are common synthetic pathways for N-([2,4'-bipyridin]-4-ylmethyl)cyclopropanecarboxamide?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Amide bond formation between cyclopropanecarboxylic acid derivatives and bipyridine-containing amines under carbodiimide-mediated conditions (e.g., EDC/HOBt) .
  • Purification : Use of reverse-phase HPLC or column chromatography to isolate the target compound, with yields optimized by controlling solvent polarity and temperature gradients .
  • Key intermediates : Cyclopropanecarbonyl chloride and 4-(aminomethyl)-2,4'-bipyridine are common precursors, requiring anhydrous conditions to prevent hydrolysis .

Q. Which spectroscopic methods are used to confirm the structural integrity of this compound?

Standard characterization includes:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify cyclopropane ring protons (δ ~0.8–1.5 ppm) and bipyridine aromatic signals (δ ~7.0–9.0 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks matching the formula C18H16N3OC_{18}H_{16}N_3O .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and bond angles, though crystallization may require slow evaporation from DMSO/water mixtures .

Q. What in vitro assays are recommended for preliminary biological evaluation?

Initial screening often involves:

  • Enzyme inhibition assays : Testing against kinases or proteases using fluorogenic substrates, with IC50_{50} values calculated via dose-response curves .
  • Cellular viability assays : MTT or resazurin-based protocols to assess cytotoxicity in cancer cell lines (e.g., HepG2, MCF-7) .

Advanced Questions

Q. How can molecular docking studies predict the binding modes of this compound with target enzymes?

Docking workflows include:

  • Protein preparation : Retrieve target structures (e.g., EGFR kinase, PDB: 1M17) from the PDB, followed by energy minimization and protonation state adjustments .
  • Ligand parameterization : Generate 3D conformers of the compound using software like OpenBabel, then dock with AutoDock Vina or Schrödinger Glide .
  • Validation : Compare docking poses with co-crystallized ligands and validate via MD simulations (e.g., GROMACS) to assess stability .

Q. What strategies resolve contradictions in bioactivity data across different assays?

Discrepancies may arise from assay conditions or off-target effects. Mitigation approaches:

  • Dose-response refinement : Test wider concentration ranges (e.g., 0.1–100 µM) and normalize data against positive/negative controls .
  • Off-target profiling : Use kinome-wide screening platforms (e.g., KinomeScan) to identify unintended interactions .
  • Computational models : QSAR or machine learning to correlate structural features with activity trends .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

SAR studies focus on:

  • Cyclopropane modifications : Introduce substituents (e.g., halogens) to modulate ring strain and lipophilicity .
  • Bipyridine optimization : Replace pyridine moieties with bulkier heterocycles (e.g., thiazolo[5,4-b]pyridine) to improve target affinity .
  • Amide linker variation : Test urea or sulfonamide groups to alter hydrogen-bonding patterns .

Q. What techniques quantify binding kinetics for this compound against biological targets?

Advanced methods include:

  • Surface plasmon resonance (SPR) : Immobilize the target protein on a sensor chip and measure real-time association/dissociation rates .
  • Isothermal titration calorimetry (ITC) : Directly quantify binding enthalpy and stoichiometry .
  • NMR titration : Monitor chemical shift perturbations in 1^1H-15^15N HSQC spectra of 15^15N-labeled proteins .

Data Analysis & Experimental Design

Q. How should researchers design controls for enzymatic inhibition assays involving this compound?

Essential controls include:

  • Negative controls : DMSO vehicle and inactive structural analogs (e.g., cyclopropane-free derivatives) .
  • Positive controls : Known inhibitors (e.g., staurosporine for kinase assays) to validate assay sensitivity .
  • Blank corrections : Subtract background signals from substrate autohydrolysis or solvent interference .

Q. What statistical methods are appropriate for analyzing dose-response data?

Use nonlinear regression models:

  • Four-parameter logistic (4PL) curve : Fit data to calculate IC50_{50}, Hill slope, and R2R^2 values (software: GraphPad Prism, R drc package) .
  • Outlier detection : Apply Grubbs' test or robust regression to exclude anomalous data points .

Q. How can researchers address low solubility in aqueous buffers during in vitro studies?

Solubilization strategies:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations .
  • pH adjustment : Prepare stock solutions in mildly acidic buffers (pH 4–5) if the compound contains basic amines .
  • Nanoparticle encapsulation : Utilize liposomes or PLGA nanoparticles to enhance bioavailability .

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